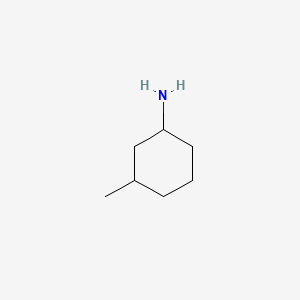

3-Methylcyclohexylamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDYHSHPBDZRPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922926 | |

| Record name | 3-Methylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-35-7, 1193-17-5 | |

| Record name | 3-Methylcyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanamine, 3-methyl-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylcyclohexylamine, mixed isomers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclohexylamine, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 3-Methylcyclohexylamine: A Technical Guide to Core Methodologies and Mechanisms

Abstract

3-Methylcyclohexylamine is a crucial chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its stereoisomers, in particular, are valuable chiral building blocks. This technical guide provides an in-depth analysis of the principal synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. We will explore the catalytic hydrogenation of m-toluidine and the reductive amination of 3-methylcyclohexanone, delving into the underlying reaction mechanisms, experimental protocols, and the factors influencing yield and stereoselectivity. Furthermore, this guide will touch upon modern biocatalytic approaches that offer enhanced stereocontrol.

Introduction: The Significance of this compound

This compound (C₇H₁₅N) is a cyclic aliphatic amine that exists as two diastereomers: cis and trans.[1] Each of these diastereomers can also exist as a pair of enantiomers due to the presence of two chiral centers at carbons 1 and 3.[1] The specific stereoisomer of the amine is often critical for its biological activity and application, for instance, in the synthesis of pharmacologically active compounds.[1] The development of synthetic methods for this compound has evolved from traditional catalytic hydrogenations to more sophisticated stereocontrolled enzymatic reactions, reflecting the broader advancements in organic chemistry.[1]

Catalytic Hydrogenation of m-Toluidine

One of the most direct and industrially scalable methods for producing this compound is the catalytic hydrogenation of 3-methylaniline (m-toluidine).[1] This process involves the reduction of the aromatic ring under elevated temperature and pressure, utilizing a metal catalyst.[1]

Mechanistic Insights

The hydrogenation of anilines to cyclohexylamines is a complex process involving the stepwise addition of hydrogen to the aromatic ring. The reaction typically proceeds through a series of partially hydrogenated intermediates. The choice of catalyst and reaction conditions plays a pivotal role in determining the reaction rate, yield, and the stereoisomeric ratio of the final product. Ruthenium-based catalysts are often favored for the hydrogenation of aromatic amines.[2]

The mechanism can be visualized as follows:

References

Stereoselective Synthesis of cis- and trans-3-Methylcyclohexylamine: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Stereoisomeric Purity in 3-Methylcyclohexylamine

This compound is a valuable building block in medicinal chemistry, with its rigid cyclohexyl scaffold providing a three-dimensional framework for the precise orientation of pharmacophoric groups. The seemingly subtle difference between the cis and trans diastereomers can have a profound impact on a molecule's biological activity, binding affinity, and pharmacokinetic properties. As drug development pipelines increasingly demand stereochemically pure active pharmaceutical ingredients (APIs), the ability to selectively synthesize either the cis or trans isomer of this compound is of paramount importance. This guide provides an in-depth exploration of robust and stereocontrolled synthetic routes to both diastereomers, empowering researchers and process chemists to make informed decisions in their synthetic endeavors.

Strategic Approaches to Stereocontrol

The key to the stereoselective synthesis of this compound lies in the strategic control of the relative stereochemistry of the methyl and amino groups on the cyclohexane ring. Two primary strategies will be discussed in this guide:

-

Diastereoselective Reduction of a Ketone Precursor followed by Functional Group Interconversion: This is a highly versatile and reliable laboratory-scale approach that begins with the common intermediate, 3-methylcyclohexanone. The stereochemistry of the final product is dictated by the stereoselective reduction of the ketone to the corresponding alcohol, followed by a stereospecific conversion of the hydroxyl group to an amine.

-

Catalytic Hydrogenation of 3-Methylaniline: This method is often employed for larger-scale industrial production. The stereochemical outcome is influenced by the choice of catalyst, solvent, and reaction conditions, which can be tuned to favor either the cis or trans isomer.

Part 1: Synthesis of cis-3-Methylcyclohexylamine via Diastereoselective Reduction

The synthesis of the cis isomer is predicated on the formation of cis-3-methylcyclohexanol, where the hydroxyl group is cis to the methyl group. This is achieved through the use of a sterically demanding reducing agent that preferentially attacks the carbonyl group from the less hindered face.

Causality Behind Experimental Choices

The choice of a bulky hydride reagent, such as L-Selectride® (lithium tri-sec-butylborohydride), is crucial for achieving high cis selectivity. The large steric profile of L-Selectride® favors equatorial attack on the cyclohexanone ring, leading to the formation of the axial alcohol. In the case of 3-methylcyclohexanone, the methyl group preferentially occupies the equatorial position in the chair conformation. Axial attack of the hydride from the opposite face of the methyl group results in the formation of the cis-alcohol.

Experimental Workflow

Caption: Workflow for the synthesis of cis-3-Methylcyclohexylamine.

Detailed Experimental Protocols

Step 1: Diastereoselective Reduction of 3-Methylcyclohexanone to cis-3-Methylcyclohexanol [1]

-

Materials: 3-Methylcyclohexanone, L-Selectride® (1.0 M solution in THF), Anhydrous Tetrahydrofuran (THF), Methanol, Saturated aqueous ammonium chloride (NH₄Cl) solution, Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methylcyclohexanone (1.0 eq).

-

Dissolve the ketone in anhydrous THF to make a ~0.2 M solution.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride® (1.2 eq) dropwise to the stirred solution via syringe.

-

Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C until gas evolution ceases.

-

Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired cis-3-methylcyclohexanol.

-

Step 2: Mitsunobu Reaction of cis-3-Methylcyclohexanol to cis-3-Methylcyclohexyl Phthalimide [2][3]

-

Materials: cis-3-Methylcyclohexanol, Phthalimide, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous THF.

-

Procedure:

-

To a solution of cis-3-methylcyclohexanol (1.0 eq) in anhydrous THF (10 volumes), add triphenylphosphine (1.5 eq) and phthalimide (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIAD (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove the triphenylphosphine oxide byproduct.

-

Wash the filtrate successively with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield cis-3-methylcyclohexyl phthalimide.

-

Step 3: Deprotection to cis-3-Methylcyclohexylamine (Ing-Manske Procedure) [4][5][6]

-

Materials: cis-3-Methylcyclohexyl phthalimide, Hydrazine hydrate, Ethanol.

-

Procedure:

-

Dissolve the N-alkylphthalimide (1.0 eq) in ethanol.

-

Add hydrazine hydrate (10 eq) and reflux the mixture for 4-12 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.

-

Filter off the precipitate and wash with cold ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude cis-3-methylcyclohexylamine.

-

Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

-

Part 2: Synthesis of trans-3-Methylcyclohexylamine via Diastereoselective Reduction

The synthesis of the trans isomer follows a similar logic but aims for the formation of trans-3-methylcyclohexanol as the key intermediate. This is achieved by using a less sterically hindered reducing agent, which favors axial attack on the more stable chair conformation of the ketone.

Causality Behind Experimental Choices

Sodium borohydride (NaBH₄) is a smaller and less sterically demanding hydride donor compared to L-Selectride®. In the reduction of 3-methylcyclohexanone, where the methyl group occupies the equatorial position, NaBH₄ can approach from the axial face, leading to the formation of the equatorial alcohol, which is the trans isomer.[7] This pathway is often favored as it leads to the thermodynamically more stable product.

Experimental Workflow

Caption: Workflow for the synthesis of trans-3-Methylcyclohexylamine.

Detailed Experimental Protocols

Step 1: Diastereoselective Reduction of 3-Methylcyclohexanone to trans-3-Methylcyclohexanol [7]

-

Materials: 3-Methylcyclohexanone, Sodium borohydride (NaBH₄), Methanol, Dichloromethane, 3 M Sodium hydroxide solution.

-

Procedure:

-

Dissolve 3-methylcyclohexanone (1.0 eq) in methanol in a test tube or round-bottom flask and cool in an ice-water bath.

-

Slowly add sodium borohydride (1.5 eq) in portions to control the initial vigorous reaction.

-

After the initial reaction subsides, remove the ice bath and stir the mixture at room temperature for 20-30 minutes, monitoring by TLC.

-

Pour the reaction mixture into a separatory funnel and add dichloromethane and water.

-

Add 3 M sodium hydroxide solution to decompose the borate salts.

-

Separate the organic layer and extract the aqueous layer with additional dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation to yield the crude trans-3-methylcyclohexanol.

-

Purify by distillation or column chromatography.

-

Step 2 & 3: Conversion to trans-3-Methylcyclohexylamine

The subsequent conversion of trans-3-methylcyclohexanol to trans-3-methylcyclohexylamine follows the same two-step procedure as for the cis isomer:

-

Mitsunobu reaction with phthalimide, PPh₃, and DIAD to form trans-3-methylcyclohexyl phthalimide.

-

Ing-Manske deprotection with hydrazine hydrate to yield the final trans-3-methylcyclohexylamine.

Alternative Nitrogen Nucleophile for Mitsunobu Reaction: Diphenylphosphoryl azide (DPPA) can be used as an alternative to phthalimide in the Mitsunobu reaction to form an azide intermediate.[4] This azide can then be reduced to the primary amine, for example, by catalytic hydrogenation (e.g., H₂, Pd/C) or using Staudinger conditions (1. PPh₃, 2. H₂O).

Part 3: Catalytic Hydrogenation of 3-Methylaniline (m-Toluidine)

For larger-scale synthesis, the catalytic hydrogenation of 3-methylaniline (m-toluidine) is a common industrial method. The diastereoselectivity of this reaction is highly dependent on the catalyst and reaction conditions.

Controlling Stereoselectivity

-

Rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃) are known to generally favor the formation of the cis isomer.[8] This is often attributed to the hydrogenation mechanism on the rhodium surface.

-

Ruthenium-based catalysts (e.g., Ru/C, Ru/Al₂O₃), especially in the presence of an alkali hydroxide promoter, tend to favor the formation of the thermodynamically more stable trans isomer.[9]

General Experimental Protocol (Illustrative)

-

Materials: 3-Methylaniline, catalyst (e.g., 5% Rh/C or 5% Ru/C), solvent (e.g., isopropanol), hydrogen gas.

-

Procedure:

-

A high-pressure autoclave is charged with 3-methylaniline, a suitable solvent, and the hydrogenation catalyst.

-

The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen to the desired pressure (e.g., 5-10 MPa).

-

The mixture is heated to the target temperature (e.g., 100-150 °C) with vigorous stirring for several hours.

-

After cooling and venting, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure, and the resulting mixture of cis- and trans-3-methylcyclohexylamine is purified by distillation.

-

Note: The exact conditions (temperature, pressure, catalyst loading, and solvent) need to be optimized to maximize the yield and selectivity for the desired isomer.

Data Presentation: Comparison of Synthetic Routes

| Method | Target Isomer | Key Reagents | Typical Diastereomeric Ratio (cis:trans) | Advantages | Disadvantages |

| Diastereoselective Reduction | cis | 3-Methylcyclohexanone, L-Selectride® | >95:5 | High diastereoselectivity, reliable laboratory method | Stoichiometric use of expensive reagent |

| Diastereoselective Reduction | trans | 3-Methylcyclohexanone, NaBH₄ | ~20:80 | Inexpensive reducing agent, thermodynamically favored product | Moderate diastereoselectivity |

| Catalytic Hydrogenation | cis | 3-Methylaniline, Rhodium catalyst | Favorable for cis (ratio varies) | Suitable for large scale, atom economical | Requires high pressure equipment, catalyst optimization needed |

| Catalytic Hydrogenation | trans | 3-Methylaniline, Ruthenium catalyst | Favorable for trans (ratio varies) | Suitable for large scale, atom economical | Requires high pressure equipment, catalyst optimization needed |

Conclusion

The stereoselective synthesis of cis- and trans-3-methylcyclohexylamine can be achieved through well-established synthetic methodologies. For laboratory-scale synthesis requiring high diastereomeric purity, the reduction of 3-methylcyclohexanone with stereodirecting hydride reagents, followed by functional group interconversion, offers a robust and predictable approach. For larger-scale industrial applications, the catalytic hydrogenation of 3-methylaniline provides a more atom-economical route, where the choice of catalyst is paramount in directing the stereochemical outcome. The selection of the optimal synthetic strategy will depend on the desired scale, cost considerations, and the required level of stereochemical purity for the target application.

References

- 1. researchgate.net [researchgate.net]

- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | TCI Deutschland GmbH [tcichemicals.com]

- 9. New monoclinic ruthenium dioxide with highly selective hydrogenation activity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Physicochemical Properties of 3-Methylcyclohexylamine Isomers

Abstract

3-Methylcyclohexylamine is a critical cycloaliphatic amine intermediate used in the synthesis of pharmaceuticals and agrochemicals. Its utility is intrinsically linked to the distinct properties of its cis and trans stereoisomers. The spatial arrangement of the methyl and amine groups relative to the cyclohexane ring dictates not only the molecule's conformational energetics but also its macroscopic physicochemical properties, such as boiling point, density, and chromatographic behavior. Understanding and exploiting these differences are paramount for process optimization, isomeric separation, and ensuring the stereochemical purity of final products. This guide provides an in-depth analysis of the core physicochemical properties of cis- and trans-3-methylcyclohexylamine, outlines robust analytical methodologies for their separation and characterization, and offers field-proven insights into the causality behind experimental choices.

Introduction: The Significance of Stereoisomerism

This compound (C₇H₁₅N) exists as two primary geometric isomers: cis-3-methylcyclohexylamine and trans-3-methylcyclohexylamine.[1] In drug development and materials science, the specific stereoisomer used can lead to vastly different biological activities or material properties. Consequently, the ability to separate and characterize these isomers is not merely an academic exercise but a critical step in quality control and process development. The mixture of isomers is a colorless, flammable liquid with a strong ammonia-like odor, and it is corrosive to the skin and eyes.[2] It is primarily used as an intermediate in organic synthesis for pharmaceuticals and as a component in the production of high-performance coatings and resins.[2]

The core challenge lies in the subtle differences between the isomers, which demand high-resolution analytical techniques to resolve. This guide will illuminate these differences and provide the technical foundation for their effective management in a research and development setting.

Molecular Structure and Conformation

The stereoisomerism of this compound arises from the relative orientation of the methyl (-CH₃) and amino (-NH₂) groups on the cyclohexane ring.

-

trans-Isomer: In its most stable chair conformation, the trans isomer can have both the methyl and amino groups in equatorial positions. This arrangement minimizes steric hindrance (1,3-diaxial interactions), resulting in greater thermodynamic stability.

-

cis-Isomer: In its most stable chair conformation, the cis isomer will have one substituent in an equatorial position and the other in an axial position. This leads to increased steric strain compared to the di-equatorial trans isomer.

This fundamental difference in conformational stability is the root cause of the variations in their physical properties and is the key to their analytical separation.

Caption: Conformational stability relationship between cis and trans isomers.

Comparative Physicochemical Properties

While many commercial sources provide data for the isomeric mixture, careful review of specialized handbooks and supplier data for the separated isomers reveals the subtle but significant differences. The trans isomer, being more stable and having a more elongated shape, generally exhibits a slightly higher boiling point than the cis isomer.

Table 1: Physicochemical Data of this compound Isomers

| Property | cis-Isomer | trans-Isomer | Isomeric Mixture | Reference(s) |

| CAS Number | 1193-16-4 | 1193-17-5 | 6850-35-7 | [1][3][4] |

| Molecular Formula | C₇H₁₅N | C₇H₁₅N | C₇H₁₅N | [1][3] |

| Molecular Weight | 113.20 g/mol | 113.20 g/mol | 113.20 g/mol | [1][3] |

| Boiling Point | ~142.0 °C (est.) | ~166.6 °C | 151 - 162 °C | [2][3][5][6] |

| Density | ~0.855 g/cm³ (est.) | Not specified | ~0.85 g/cm³ at 20°C | [3][5] |

| Refractive Index | ~1.454 | Not specified | ~1.45 | [3][5] |

| Flash Point | Not specified | Not specified | 22 °C | [5] |

| pKa (Predicted) | Not specified | Not specified | 10.61 ± 0.70 | [7] |

| Melting Point | -8.5 °C (est.) | Not specified | -35 °C | [2][3] |

Note: Data for individual isomers is often estimated or less commonly reported than for the mixture. The boiling point difference is a key parameter for separation via distillation or gas chromatography.

Analytical Separation and Characterization

The separation and positive identification of the cis and trans isomers require high-resolution analytical techniques. Gas chromatography is the premier method for separation, while NMR spectroscopy is definitive for structural confirmation.

Gas Chromatography (GC)

Expertise & Causality: The separation of these isomers by GC is governed by their interaction with the stationary phase of the capillary column.[8] While the isomers have very close boiling points, their different dipole moments and shapes allow for separation on an appropriate column. A non-polar column separates primarily by boiling point, which may provide inadequate resolution. A polar stationary phase (e.g., those containing polyethylene glycol, like a WAX-type column) offers additional separation mechanisms through dipole-dipole interactions. The amine group's lone pair of electrons and the overall molecular dipole, which differs between the cis and trans isomers, will interact differently with the polar phase, enhancing separation.

Trustworthiness: A well-developed GC method will demonstrate baseline resolution of the two isomer peaks, with reproducible retention times and peak areas. System suitability tests, including replicate injections of a standard mixture, must be performed to validate the method's precision and accuracy.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Causality: ¹H NMR spectroscopy provides unambiguous structural confirmation. The key diagnostic proton is the one on the carbon bearing the amino group (the C1 proton).

-

In the more stable trans isomer (di-equatorial), the C1 proton is in an axial position. It will exhibit large axial-axial couplings (typically 8-12 Hz) to the adjacent axial protons on C2 and C6, appearing as a broad multiplet.

-

In the cis isomer (one axial, one equatorial group), the C1 proton is more likely to be in an equatorial position. It will show smaller equatorial-axial and equatorial-equatorial couplings (typically 2-5 Hz), resulting in a narrower, less resolved multiplet compared to its trans counterpart.

The chemical shift of protons is heavily influenced by their electronic environment.[9][10] Differences in the spatial arrangement of the electronegative nitrogen atom and the methyl group in the cis and trans isomers will cause subtle but measurable differences in the chemical shifts of nearly all protons on the cyclohexane ring.[11]

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust starting point for the analysis of this compound isomers.

Protocol 5.1: Isomer Separation by Gas Chromatography (GC-FID)

This protocol outlines a representative method for separating cis- and trans-3-methylcyclohexylamine. Optimization may be required for specific instruments.

-

System Preparation:

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A polar capillary column (e.g., DB-WAX, CP-Wax 52 CB, or equivalent) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness. Causality: A polar phase is chosen to exploit differences in isomer polarity for enhanced resolution.

-

Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

-

-

Method Parameters:

-

Injector Temperature: 250 °C. Causality: Ensures rapid and complete vaporization of the sample without thermal degradation.

-

Detector Temperature: 270 °C. Causality: Prevents condensation of the analytes in the detector and ensures a stable signal.

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 160 °C at a rate of 10 °C/min.

-

Hold at 160 °C for 5 minutes.

-

Causality: The temperature program provides separation for potential volatile impurities at the start and ensures the isomers elute with good peak shape in a reasonable time.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1. Causality: Prevents column overloading and ensures sharp, symmetrical peaks.

-

-

Sample Preparation:

-

Prepare a 1% (v/v) solution of the this compound isomer mixture in dichloromethane or methanol.

-

-

Analysis & Validation:

-

Inject the sample and record the chromatogram. The cis isomer is expected to elute slightly before the more stable trans isomer.

-

Validation: Perform five replicate injections. The relative standard deviation (RSD) for the retention times should be < 0.5% and for the peak areas should be < 2.0%.

-

Caption: Analytical workflow for the separation and analysis of isomers.

Conclusion

The physicochemical properties of cis- and trans-3-methylcyclohexylamine, while similar, possess critical differences rooted in their conformational stereochemistry. The greater thermodynamic stability of the trans isomer typically results in a higher boiling point, which, along with subtle polarity differences, forms the basis for their effective separation by gas chromatography. Definitive structural assignment is readily achieved through ¹H NMR spectroscopy by analyzing the coupling patterns of the C1 proton. The protocols and principles outlined in this guide provide researchers, scientists, and drug development professionals with a robust framework for the accurate analysis and quality control of these vital chemical intermediates.

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. vdoc.pub [vdoc.pub]

- 5. This compound | 6850-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 6850-35-7 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. rsc.org [rsc.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Methylcyclohexylamine Stereoisomers

Abstract

This comprehensive technical guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans stereoisomers of 3-methylcyclohexylamine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of conformational analysis and their direct application in interpreting the NMR spectra of substituted cyclohexanes. By examining the distinct chemical shifts and coupling constants of each isomer, we elucidate the profound impact of stereochemistry on the magnetic environment of atomic nuclei. This guide offers a robust framework for the structural characterization of alicyclic amines, a critical class of compounds in medicinal and materials chemistry.

Introduction: The Significance of Stereoisomerism in Cyclohexylamines

Cyclohexylamine and its derivatives are foundational scaffolds in a vast array of pharmaceuticals and functional materials. The stereochemical arrangement of substituents on the cyclohexane ring dictates the molecule's three-dimensional shape, which in turn governs its biological activity, physical properties, and chemical reactivity. This compound, a chiral amine, exists as two diastereomers: cis and trans. The spatial relationship between the methyl and amino groups in these isomers leads to distinct conformational preferences, which are readily discernible by Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure and stereochemistry in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean detailed information about the chemical environment, connectivity, and spatial orientation of atoms within a molecule. For substituted cyclohexanes, NMR is particularly powerful in elucidating the preferred chair conformation and the axial or equatorial disposition of substituents.

This guide will provide a thorough analysis of the ¹H and ¹³C NMR spectra of both cis- and trans-3-methylcyclohexylamine, offering a detailed interpretation of the spectral data grounded in the principles of conformational analysis.

Theoretical Framework: Conformational Analysis of Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation to minimize torsional and angle strain. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). For monosubstituted cyclohexanes, there is a rapid equilibrium between two chair conformations, with the substituent preferentially occupying the sterically less hindered equatorial position.

In disubstituted cyclohexanes, such as this compound, the relative stereochemistry of the substituents determines the conformational equilibrium.

-

trans-3-Methylcyclohexylamine: In the trans isomer, the methyl and amino groups are on opposite sides of the ring. This allows for a conformation where both substituents can occupy equatorial positions, which is the most stable arrangement.

-

cis-3-Methylcyclohexylamine: In the cis isomer, both substituents are on the same side of the ring. This necessitates that one substituent is in an axial position while the other is equatorial. The equilibrium will favor the conformation where the larger group (in this case, typically the amino group, although this can be influenced by protonation and solvent effects) occupies the equatorial position. The presence of a bulky axial substituent introduces destabilizing 1,3-diaxial interactions.[2]

These conformational differences have a profound effect on the NMR spectra. The chemical shift of a proton or carbon is highly sensitive to its local electronic environment, which is influenced by its axial or equatorial position. Generally, axial protons are more shielded (resonate at a lower chemical shift) compared to their equatorial counterparts.[3] Furthermore, the magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the differentiation of axial-axial, axial-equatorial, and equatorial-equatorial couplings, providing definitive evidence for the conformation of the ring.[4]

Experimental Protocol: NMR Data Acquisition

While specific experimental parameters can vary, a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small molecules like this compound is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified cis or trans-3-methylcyclohexylamine isomer in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 300-600 MHz).

-

Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

The following sections will present and analyze the spectral data for the individual isomers based on literature findings.

Spectral Data and Analysis of this compound Isomers

The following ¹H and ¹³C NMR data are based on the foundational work on the conformational analysis of cyclic amines by J.G. Batchelor, which established a methodology for determining conformational equilibria from ¹³C chemical shifts.

trans-3-Methylcyclohexylamine

The trans isomer predominantly exists in a diequatorial conformation to minimize steric hindrance.

Caption: Predominant diequatorial conformation of trans-3-methylcyclohexylamine.

¹³C NMR Spectral Data (trans-3-Methylcyclohexylamine)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | 50.8 |

| C2 | 45.1 |

| C3 | 32.5 |

| C4 | 35.9 |

| C5 | 26.6 |

| C6 | 36.3 |

| CH₃ | 22.8 |

Note: Data adapted from J. Chem. Soc., Perkin Trans. 2, 1976, 1585-1590.

Analysis:

-

C1 (Carbon bearing the amino group): Resonates at 50.8 ppm. The equatorial amino group has a characteristic deshielding effect.

-

C3 (Carbon bearing the methyl group): Appears at 32.5 ppm.

-

Ring Carbons: The chemical shifts of the other ring carbons are consistent with a substituted cyclohexane ring in a chair conformation.

¹H NMR Spectral Data (trans-3-Methylcyclohexylamine)

A detailed analysis of the ¹H NMR spectrum would reveal a complex pattern of overlapping multiplets. However, key features would include:

-

The proton on C1 (HC-NH₂) would likely appear as a broad multiplet due to coupling with adjacent protons and quadrupolar broadening from the nitrogen atom.

-

The methyl group would be a doublet, coupled to the proton on C3.

-

The large coupling constants between the axial protons would confirm the chair conformation.

cis-3-Methylcyclohexylamine

The cis isomer exists as an equilibrium between two chair conformations, with the conformer having the amino group in the equatorial position and the methyl group in the axial position being the major contributor.

Caption: Major conformation of cis-3-methylcyclohexylamine with an equatorial amino group.

¹³C NMR Spectral Data (cis-3-Methylcyclohexylamine)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | 46.1 |

| C2 | 35.8 |

| C3 | 26.6 |

| C4 | 35.8 |

| C5 | 20.3 |

| C6 | 27.2 |

| CH₃ | 17.5 |

Note: Data adapted from J. Chem. Soc., Perkin Trans. 2, 1976, 1585-1590.

Analysis:

-

C1 (Carbon bearing the amino group): Resonates at 46.1 ppm, which is upfield compared to the trans isomer. This is indicative of the different substitution pattern and its influence on the electronic environment.

-

C3 (Carbon bearing the methyl group): Appears at 26.6 ppm.

-

C5: This carbon is significantly shielded (20.3 ppm) due to the γ-gauche effect of the axial methyl group. This is a classic diagnostic feature for an axial substituent.

-

CH₃: The axial methyl group resonates at a significantly lower chemical shift (17.5 ppm) compared to the equatorial methyl group in the trans isomer (22.8 ppm), another consequence of the γ-gauche shielding effect.

¹H NMR Spectral Data (cis-3-Methylcyclohexylamine)

The ¹H NMR spectrum of the cis isomer would also be complex. Key distinguishing features would include:

-

The proton on C1 in the major conformer would be axial and would exhibit large axial-axial couplings to the axial protons on C2 and C6.

-

The proton on C3 would be equatorial and would show smaller axial-equatorial and equatorial-equatorial couplings.

-

The chemical shift of the axial methyl group would be upfield compared to the equatorial methyl group in the trans isomer.

Conclusion: A Powerful Symbiosis of Theory and Experiment

The detailed analysis of the ¹H and ¹³C NMR spectra of cis- and trans-3-methylcyclohexylamine provides a clear and compelling demonstration of the power of NMR spectroscopy in stereochemical and conformational analysis. The distinct chemical shifts and coupling patterns observed for each isomer are a direct consequence of their different three-dimensional structures.

For researchers in drug discovery and materials science, a thorough understanding of these principles is paramount. The ability to confidently assign the stereochemistry and conformation of substituted cyclohexylamines is a critical step in understanding structure-activity relationships and in the rational design of new molecules with desired properties. This guide provides a foundational understanding and a practical framework for the application of NMR spectroscopy to this important class of compounds.

References

- 1. jenalib.leibniz-fli.de [jenalib.leibniz-fli.de]

- 2. repositorio.uchile.cl [repositorio.uchile.cl]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Mass spectrometry (MS) analysis of 3-Methylcyclohexylamine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Methylcyclohexylamine

Analyte Overview: this compound

This compound (C₇H₁₅N) is a cyclic amine used as a chemical intermediate in various industrial syntheses, including pharmaceuticals and corrosion inhibitors.[1][2] Its analysis is critical for process monitoring, quality control, and metabolite identification studies. Accurate and sensitive quantification requires a nuanced understanding of its physicochemical properties and how they dictate the choice of analytical instrumentation.

The molecule consists of a cyclohexane ring substituted with a methyl group and an amino group.[3] This structure presents specific analytical challenges, namely its volatility and the basicity of the primary amine group, which heavily influence chromatographic behavior and ionization efficiency in mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅N | [4] |

| Molecular Weight | 113.20 g/mol | |

| Boiling Point | 151 °C | [5] |

| Flash Point | 22 °C | [5] |

| Form | Clear Liquid | [5] |

| CAS Number | 6850-35-7 | [4] |

Strategic Approach: Selecting the Optimal Analytical Platform

The inherent properties of this compound, particularly its relatively low boiling point and thermal stability, make Gas Chromatography-Mass Spectrometry (GC-MS) the most direct and robust analytical platform.[6] The analyte is sufficiently volatile to be readily analyzed by GC without chemical modification.

Conversely, Liquid Chromatography-Mass Spectrometry (LC-MS) is less straightforward. The compound's low molecular weight and lack of a strong chromophore or ionizable functional group suitable for electrospray ionization (ESI) result in poor retention on standard reversed-phase columns and low sensitivity. To be effective, LC-MS analysis necessitates chemical derivatization to append a molecular tag that enhances ionization efficiency and improves chromatographic retention.[7][8]

This guide will focus primarily on the definitive GC-MS approach and subsequently detail the derivatization-based LC-MS/MS method for applications requiring alternative selectivity or matrix compatibility.

GC-MS Methodology and Protocol

GC-MS with Electron Ionization (EI) is the gold standard for identifying and quantifying volatile amines like this compound. EI is a "hard" ionization technique that produces a repeatable and characteristic fragmentation pattern, which serves as a chemical fingerprint for definitive identification.[9]

Experimental Protocol: Sample Preparation

The goal of sample preparation is to present the analyte in a clean, volatile solvent compatible with the GC inlet.

-

Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of methanol or ethyl acetate to create a 1 mg/mL stock solution. Perform serial dilutions to generate calibration standards (e.g., 1-100 µg/mL).

-

Sample Preparation: For simple matrices (e.g., reaction mixtures), dilute the sample 1:100 (v/v) with ethyl acetate. For complex matrices, a liquid-liquid extraction may be necessary. Adjust the sample pH to >10 with NaOH to ensure the amine is in its free base form, then extract with a non-polar organic solvent like hexane or methyl tert-butyl ether (MTBE).

-

Final Step: Transfer 1 mL of the final solution into a 2 mL autosampler vial for analysis.

Experimental Protocol: GC-MS Instrumentation and Analysis

This protocol is designed to achieve robust chromatographic separation and generate a high-quality mass spectrum.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Chromatography: Perform separation on a capillary column. A non-polar or mid-polarity column is chosen to separate the analyte from other sample components based primarily on boiling point.

-

Ionization: As the analyte elutes from the GC column, it enters the MS source where it is bombarded with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole). The detector records the abundance of each fragment.

| Parameter | Recommended Setting | Rationale / Expertise |

| GC System | Agilent 8890 or equivalent | Industry-standard for robustness and performance. |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A 5% phenyl-methylpolysiloxane column provides excellent inertness and thermal stability for separating a wide range of semi-volatile compounds, including amines. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert carrier gas providing optimal separation efficiency. |

| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 20 °C/min | An initial hold ensures good peak shape, followed by a rapid ramp to elute the analyte quickly and clean the column. |

| MS System | Agilent 5977B or equivalent | A single quadrupole mass spectrometer is sufficient and cost-effective for this analysis. |

| Ion Source | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation patterns. |

| Source Temp. | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |

| Quad Temp. | 150 °C | Standard temperature to ensure consistent mass analysis. |

| Scan Range | 35 - 200 m/z | Captures the molecular ion (m/z 113) and all significant fragments without collecting unnecessary low-mass background ions. |

Electron Ionization (EI) Mass Spectrum and Fragmentation

The EI mass spectrum of this compound is highly informative. The molecular ion (M⁺) is observed at m/z 113, confirming the compound's molecular weight.[10] However, the most valuable information for structural confirmation comes from the fragmentation pattern, which is dominated by cleavages alpha to the nitrogen atom and ring fragmentation events—pathways favored due to the stabilization of the resulting carbocations and iminium ions.[11]

The base peak at m/z 70 and a major fragment at m/z 56 are the most characteristic signals in the spectrum.[10]

Interpretation of Key Fragments

The fragmentation is rationalized by the stability of the resulting ions.

| m/z | Proposed Structure / Loss | Relative Abundance | Mechanistic Insight |

| 113 | [C₇H₁₅N]⁺• (Molecular Ion) | Low | Confirms the molecular weight of the analyte.[10] Its low abundance is typical for aliphatic amines, which fragment readily.[11] |

| 98 | [M - •CH₃]⁺ | Low-Medium | Corresponds to the loss of the methyl radical from the cyclohexane ring. This is a common fragmentation for methylated cycloalkanes.[4] |

| 70 | [C₄H₈N]⁺ | 100% (Base Peak) | This highly stable iminium ion is proposed to form via cleavage of the C-C bond alpha to the nitrogen-bearing carbon, followed by ring-opening and loss of a propyl radical (•C₃H₇). Its dominance makes it the ideal quantifier ion in SIM mode.[10] |

| 56 | [C₃H₆N]⁺ | High | Likely formed from further fragmentation of the m/z 70 ion (loss of CH₂) or through an alternative ring-cleavage pathway. Its high abundance makes it a good qualifier ion.[10] |

| 43 | [C₃H₇]⁺ | Medium | Represents the propyl carbocation, the neutral radical lost during the formation of the m/z 70 fragment. Its presence provides corroborating evidence for the primary fragmentation pathway.[10] |

Advanced Application: LC-MS/MS via Chemical Derivatization

For applications requiring ultra-low detection limits (pg/mL) or analysis in complex biological matrices like plasma or urine, a derivatization-based LC-MS/MS approach is superior.[12][13] Derivatization with a reagent like Dansyl Chloride attaches a bulky, easily ionizable group to the primary amine of this compound.[13]

Causality:

-

Enhanced Ionization: The dansyl group has a high proton affinity, leading to a dramatic increase in signal intensity in positive-ion ESI.

-

Improved Chromatography: The derivatized product is larger and more hydrophobic, resulting in better retention and peak shape on C18 reversed-phase columns.

-

Increased Specificity: Tandem MS (MS/MS) analysis of a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) provides exceptional selectivity, filtering out matrix interferences.[8]

Experimental Protocol: Dansylation

-

Evaporation: Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Add 50 µL of acetonitrile and 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).

-

Derivatization: Add 50 µL of Dansyl Chloride solution (1 mg/mL in acetone). Vortex briefly.

-

Reaction: Incubate the mixture at 60 °C for 30 minutes in the dark.

-

Quenching: Add 10 µL of 5% formic acid to quench the reaction.

-

Analysis: Inject the resulting solution directly into the LC-MS/MS system.

| Parameter | Recommended Setting | Rationale / Expertise |

| LC System | Shimadzu Nexera X2 or equivalent | A UHPLC system is recommended for high throughput and resolution. |

| Column | C18, 50 mm x 2.1 mm, 1.8 µm | A short C18 column provides fast, efficient separation of the hydrophobic dansylated product. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for reversed-phase ESI-MS. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase. |

| Gradient | 30% B to 95% B over 3 minutes | A rapid gradient is sufficient to elute the derivatized analyte and wash the column. |

| MS System | SCIEX Triple Quad™ 6500+ or equivalent | A sensitive triple quadrupole instrument is essential for achieving low detection limits with MRM. |

| Ion Source | Electrospray Ionization (ESI), Positive | ESI is the standard for polar, non-volatile compounds; the dansyl group ensures strong ionization in positive mode. |

| MRM Transition | Analyte-Specific (e.g., [M+H]⁺ → Product Ion) | The specific m/z values for the precursor (dansylated this compound) and a stable product ion must be determined via infusion and optimization. |

Data Interpretation and Quality Control

A self-validating analytical system relies on multiple points of confirmation to ensure data integrity.

-

Retention Time: The analyte peak must appear at a consistent retention time (within ±2%) compared to an authenticated reference standard analyzed under the same conditions.

-

Mass Spectrum (GC-MS): The acquired EI mass spectrum must match the reference spectrum or a validated spectral library (like NIST) with a high similarity score (>80%).[4]

-

Ion Ratios (GC-MS & LC-MS/MS): For qualifier ions, the ratio of their peak areas to the quantifier ion's peak area must be consistent (within ±20%) between samples and standards.

-

Calibration Curve: A multi-point calibration curve should be generated with a correlation coefficient (r²) of >0.995 to ensure linearity and accurate quantification.

By adhering to these principles, the methods described provide a trustworthy and authoritative framework for the analysis of this compound in both research and regulated environments.

References

- 1. This compound | 6850-35-7 | FM45680 | Biosynth [biosynth.com]

- 2. This compound | 6850-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound, mixed isomers | C7H15N | CID 110931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound,c&t [webbook.nist.gov]

- 5. This compound CAS#: 6850-35-7 [m.chemicalbook.com]

- 6. This compound,c&t [webbook.nist.gov]

- 7. daneshyari.com [daneshyari.com]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. This compound(6850-35-7) MS [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.syngeneintl.com [cdn.syngeneintl.com]

An In-Depth Technical Guide to the Aqueous Basicity and pKa of 3-Methylcyclohexylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The acid-dissociation constant (pKa) is a determinative physicochemical parameter in drug discovery and development, profoundly influencing the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent.[1] As the majority of pharmaceuticals contain ionizable groups, a quantitative understanding of their pKa is fundamental to predicting their behavior in physiological environments.[2] This guide provides an in-depth analysis of the basicity and pKa of 3-methylcyclohexylamine in aqueous solutions. We will explore the underlying structural and stereochemical factors that dictate its basicity, provide a field-proven experimental protocol for its empirical determination via potentiometric titration, and discuss the implications of its pKa value within the context of drug design and development.

The Fundamental Importance of pKa in Drug Development

The pKa of a molecule is the pH at which it exists in an equilibrium of protonated and unprotonated species. For a basic compound like this compound, the pKa refers to the acidity of its conjugate acid (R-NH3+). This value is critical because the ionization state of a drug directly impacts its key biopharmaceutical properties:

-

Solubility and Permeability : The protonated, ionized form of an amine is generally more water-soluble, while the neutral, un-ionized form is more lipophilic and thus better able to permeate biological membranes.[3]

-

Absorption and Distribution : The pH gradient across the gastrointestinal tract and various cellular compartments means that a drug's ionization state, and therefore its ability to be absorbed and distributed to target tissues, is constantly modulated.[1] Generally, acids with a pKa > 3 and bases with a pKa < 8 are poorly absorbed from the small intestine.[2]

-

Target Binding and Off-Target Effects : The charge of a molecule can be crucial for its interaction with the target receptor, often through the formation of salt bridges.[4] Concurrently, basic compounds are more prone to off-target activities, such as binding to the hERG potassium channel, which is a key cardiac safety liability.[2]

Therefore, the precise determination and understanding of a compound's pKa is not merely an academic exercise but a cornerstone of rational drug design.

Structural and Stereochemical Influences on the Basicity of this compound

This compound is an aliphatic amine whose basicity is primarily dictated by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.

2.1. Inductive Effects and Alkyl Framework

The cyclohexyl ring, being an alkyl group, is electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity of the amine compared to ammonia (pKa of conjugate acid ≈ 9.2).[5] The additional methyl group at the 3-position also contributes a weak electron-donating effect, which is expected to slightly increase the basicity relative to unsubstituted cyclohexylamine.

2.2. The Critical Role of Stereoisomerism

This compound exists as cis and trans diastereomers. In these isomers, the spatial relationship between the amine and methyl groups differs, which can lead to distinct pKa values. This difference arises from stereoelectronic effects and their influence on the stability of the corresponding protonated forms (the cyclohexylammonium ions).

-

Axial vs. Equatorial Conformations : In the chair conformation of the cyclohexane ring, both the amine and methyl groups can occupy either an axial or equatorial position. The relative stability of these conformers, and of their protonated forms, will impact the equilibrium of the acid-base reaction.

-

Solvation : The aqueous solvent plays a crucial role. The accessibility of the ammonium group to stabilizing water molecules can be affected by the steric hindrance imposed by the nearby methyl group, potentially differing between the cis and trans isomers.

The influence of stereoisomerism on pharmacokinetics is a well-documented phenomenon, where individual isomers can exhibit significantly different biological profiles.[6] Therefore, characterizing the pKa of each isomer is essential.

Experimental Determination of pKa: A Potentiometric Titration Protocol

Potentiometric titration is a robust and widely used method for determining pKa values due to its simplicity and accuracy in the 2–11 pH range.[7][8] The procedure involves monitoring the pH of a solution of the amine as a strong acid is added, allowing for the determination of the pH at the half-equivalence point, which corresponds to the pKa.

3.1. Principle of the Method

For a basic amine (B), titration with a strong acid (like HCl) establishes the following equilibrium in solution:

B + H₃O⁺ ⇌ BH⁺ + H₂O

The pKa is the pH at which the concentrations of the base (B) and its conjugate acid (BH⁺) are equal. This point is identified as the midpoint of the steepest portion of the titration curve.

3.2. Self-Validating Experimental Protocol

This protocol is designed to be self-validating through rigorous calibration and control measures.

Materials and Reagents:

-

This compound (as a mixture or separated isomers)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[9]

-

High-purity deionized water

-

pH buffer standards (pH 4.00, 7.00, and 10.00)

Equipment:

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

25 mL or 50 mL burette (Class A)

-

100 mL beaker or titration vessel

-

Nitrogen gas source

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using the standard pH 4.00, 7.00, and 10.00 buffers. This is a critical step to ensure the accuracy of all subsequent pH measurements.[10]

-

Sample Preparation: Accurately weigh approximately 40 μmoles of this compound and dissolve it in a 100 mL beaker containing 20 mL of deionized water and a magnetic stir bar.[11] Add 20 mL of 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[9]

-

Initial pH Adjustment: The amine solution will be basic. Using the burette, add 0.1 M HCl dropwise until the pH is lowered to approximately 2.0. This ensures the amine is fully protonated at the start of the titration.[9]

-

Inert Atmosphere: Purge the solution with a gentle stream of nitrogen gas for 5-10 minutes before and during the titration. This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a basic amine.[10]

-

Titration: Begin the titration by adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Collection: Continue the titration until the pH reaches approximately 12.0, ensuring you have collected sufficient data points well before and after the equivalence point.

-

Replication: To ensure data robustness and calculate standard deviation, perform the titration a minimum of three times for each sample.[9]

3.3. Data Analysis and pKa Calculation

The pKa is determined from the titration curve (a plot of pH vs. volume of NaOH added).

-

Identify the Equivalence Point: This is the point of maximum slope on the titration curve, which can be found by examining the first derivative plot (ΔpH/ΔV vs. V).

-

Determine the Half-Equivalence Point: The volume at the half-equivalence point is exactly half the volume of NaOH added to reach the equivalence point.

-

Find the pKa: The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point. More advanced analysis can be done using nonlinear least squares curve fitting.[12]

Workflow for Potentiometric pKa Determination

Caption: Workflow for the experimental determination of pKa via potentiometric titration.

Quantitative Data and Equilibrium Behavior

While experimentally determined values are the gold standard, predicted values can offer a useful starting point. The predicted pKa for the conjugate acid of this compound (mixed isomers) is approximately 10.61.[13] It is crucial to recognize that experimental values for the separated cis and trans isomers may deviate from this average due to the stereochemical factors discussed earlier.

Table 1: Physicochemical Data for this compound

| Property | Value (Mixed Isomers) | Source |

| Molecular Formula | C₇H₁₅N | [14] |

| Molecular Weight | 113.20 g/mol | [14] |

| Boiling Point | 151 °C | [14] |

| Predicted pKa | 10.61 ± 0.70 | [13] |

The basicity of this compound in water is described by the following equilibrium. The pKa value governs the position of this equilibrium at a given pH.

Aqueous Equilibrium of this compound

Caption: Acid-base equilibrium of this compound in water.

Implications for Drug Development

With a pKa around 10.6, this compound will be almost completely protonated (>99.9%) at physiological pH (≈7.4). This has several direct consequences for a potential drug candidate incorporating this moiety:

-

High Aqueous Solubility : The predominantly charged state at physiological pH will confer high water solubility, which is advantageous for formulation, particularly for intravenous administration.[2]

-

Low Membrane Permeability : The high degree of ionization means the molecule will be hydrophilic and will not readily cross lipophilic cell membranes via passive diffusion.[3] This could lead to poor oral absorption and limited access to intracellular targets or the central nervous system.

-

Potential for High Clearance : The high water solubility may lead to rapid renal clearance, potentially resulting in a short biological half-life.

A medicinal chemist would need to balance the favorable solubility imparted by this basic center with strategies to improve membrane permeability, perhaps by designing a prodrug or by modulating the overall lipophilicity of the molecule.

Conclusion

The basicity of this compound, quantified by the pKa of its conjugate acid, is a critical parameter that profoundly influences its behavior in a biological system. Governed by a combination of inductive electronic effects and subtle but important stereochemical factors, its high pKa value ensures it is predominantly ionized at physiological pH. While this confers excellent aqueous solubility, it presents a significant challenge for membrane permeability. The robust method of potentiometric titration provides the necessary experimental tool for accurately determining this value, which is an indispensable step in the rational design and optimization of drug candidates containing this or similar aliphatic amine scaffolds.

References

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. What is pKa and how is it used in drug development? [pion-inc.com]

- 4. drughunter.com [drughunter.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The influence of stereoisomerism on the pharmacokinetics of Tc radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models | MDPI [mdpi.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. enamine.net [enamine.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chembk.com [chembk.com]

- 14. This compound (cis- and trans- mixture) [myskinrecipes.com]

A Senior Application Scientist's Guide to the Conformational Landscape of 3-Methylcyclohexylamine via Quantum Chemical Calculations

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For drug development professionals, understanding the accessible conformational space of a lead compound is not merely an academic exercise; it is a prerequisite for rational drug design and optimization.[1][2] This guide provides an in-depth, scientifically-grounded protocol for elucidating the conformational preferences of 3-Methylcyclohexylamine, a common structural motif in medicinal chemistry. We will move beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that the described workflow is not only repeatable but also intellectually transparent. By leveraging the power of Density Functional Theory (DFT), we will identify stable conformers, quantify their energetic relationships, and predict their equilibrium populations, thereby offering a foundational dataset for further structure-activity relationship (SAR) studies.

Theoretical Foundations: Why a Substituted Cyclohexane Demands a Quantum Mechanical Approach

At its core, this compound is a disubstituted cyclohexane. The conformational behavior of the cyclohexane ring is dominated by its preference for a low-energy "chair" conformation, which minimizes both angle strain and torsional strain.[3][4] The introduction of substituents—in this case, a methyl (-CH₃) group and an amino (-NH₂) group—breaks the symmetry of the ring and leads to a complex landscape of stereoisomers and conformers.

The primary energetic driver for conformational preference in substituted cyclohexanes is the minimization of steric strain, particularly 1,3-diaxial interactions.[5] A substituent in an axial position experiences steric repulsion with the other two axial hydrogens on the same face of the ring. To relieve this strain, the cyclohexane ring can undergo a "ring-flip," converting axial substituents to equatorial ones and vice-versa. The energetic penalty associated with a substituent being in the axial position is known as its "A-value."[6][7] For a methyl group, this value is approximately 1.7 kcal/mol, while for an amino group, it is around 1.2-1.8 kcal/mol.[8][9] These values immediately suggest a strong preference for conformers where these groups occupy equatorial positions.

While A-values provide a valuable heuristic, a precise, quantitative understanding requires a more sophisticated approach. Quantum chemical calculations, specifically Density Functional Theory (DFT), offer a robust framework for this purpose. DFT provides a favorable balance of computational cost and accuracy for studying the conformational energies of organic molecules.[10][11] We will employ the widely-used B3LYP functional in conjunction with a Pople-style basis set like 6-31G*, a combination that has proven effective for optimizing the geometries of organic compounds.[12][13][14] To further refine our energy calculations and account for non-covalent interactions, which are crucial for accurate conformational energies, dispersion corrections such as Grimme's D3 should be incorporated.[15]

The Computational Workflow: From Structural Hypothesis to Quantitative Prediction

Our investigation follows a rigorous, multi-step computational protocol designed to ensure the identification of all relevant low-energy conformers and the accurate calculation of their relative stabilities.

References

- 1. Computational chemistry for drug development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 6. A value - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jkps.or.kr [jkps.or.kr]

- 11. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Biological Activity Screening of Novel 3-Methylcyclohexylamine Derivatives: A Strategic Guide to Hit Identification and Characterization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a Targeted Screening Approach

The 3-methylcyclohexylamine scaffold represents a privileged structural motif in medicinal chemistry. Its inherent three-dimensionality and the presence of a primary amine handle for synthetic elaboration provide a fertile ground for the discovery of novel therapeutics. Derivatives of the parent cyclohexylamine structure have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] This guide moves beyond a simple catalog of assays; it presents a strategic, multi-tiered screening cascade designed to efficiently identify and characterize the biological potential of novel this compound derivatives. As a Senior Application Scientist, my objective is to provide not just the "how" but the "why"—the causal logic that underpins a robust and self-validating screening campaign.

Part 1: The Screening Cascade - A Strategic Workflow

A successful screening campaign is not a random collection of experiments but a logical progression from broad, high-throughput assays to more specific, mechanism-of-action studies. This tiered approach, often called a "screening cascade," is designed to maximize efficiency and conserve resources by focusing only on the most promising compounds at each successive stage. The initial phase begins with foundational assays to assess general cytotoxicity and broad-spectrum antimicrobial effects, which are common activities for this class of compounds.[2][5] Hits from these primary screens are then advanced to secondary assays to elucidate their mechanism of action.

Part 2: Foundational Screening - Cytotoxicity and Therapeutic Index

The critical first step in evaluating any novel compound library is to assess its effect on cell viability.[6][7] Cytotoxicity assays provide a dual purpose: they identify compounds with potential as anticancer agents while simultaneously flagging those that are too toxic for other therapeutic applications.[8][9] The MTT assay is a robust, colorimetric method widely used for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[8]

Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[10]

1. Cell Culture and Seeding:

- Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media until they reach ~80% confluency. The inclusion of a non-cancerous line is crucial for determining the selectivity of the compounds.[9]

- Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.

- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

2. Compound Treatment:

- Prepare a stock solution of each this compound derivative in DMSO.

- Perform serial dilutions of the stock solutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

- Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[10]

- Incubate for 48-72 hours.[6]

3. MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

- Add 10 µL of the MTT solution to each well.

- Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[8]

4. Solubilization and Absorbance Reading:

- Carefully remove the medium from each well.

- Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

- Gently shake the plate for 5-10 minutes.

- Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

- Calculate the Selectivity Index (SI) as: SI = IC₅₀ (non-cancerous cells) / IC₅₀ (cancer cells). A higher SI value indicates greater selectivity for cancer cells.[9]

Data Presentation: Cytotoxicity Profile

Summarize the results in a clear, comparative table.

| Compound ID | IC₅₀ MCF-7 (µM) | IC₅₀ HCT-116 (µM) | IC₅₀ HEK293 (µM) | Selectivity Index (SI) for MCF-7 |

| MCA-001 | 8.5 ± 0.7 | 12.1 ± 1.1 | >100 | >11.8 |

| MCA-002 | 54.2 ± 4.3 | 78.9 ± 6.2 | >100 | >1.8 |

| MCA-003 | 2.1 ± 0.3 | 3.4 ± 0.5 | 4.5 ± 0.6 | 2.1 |

| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.4 | 2.8 |

| Data are presented as mean ± standard deviation from three independent experiments. |

Part 3: Primary Screening for Antimicrobial Activity